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Introduction

(Rac)-Sograzepide, also known as Netazepide and YF476, is a potent and selective
cholecystokinin B (CCK-B/CCK2) receptor antagonist.[1] The cholecystokinin (CCK) family of
peptide hormones and their receptors play significant roles in various physiological processes,
including gastrointestinal function, anxiety, and cell proliferation.[2] Consequently, the
antagonism of CCK receptors, particularly the CCK2 receptor, has been investigated as a
therapeutic strategy for several conditions. Preclinical studies in animal models are crucial for
evaluating the efficacy of (Rac)-Sograzepide.

These application notes provide detailed protocols for utilizing animal models to test the
efficacy of (Rac)-Sograzepide in three key therapeutic areas: pancreatic cancer
chemoprevention, chemotherapy-induced peripheral neuropathy, and the treatment of gastric
neuroendocrine tumors.

l. Pancreatic Cancer Chemoprevention
A. Application Note

Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy often preceded by
precursor lesions known as pancreatic intraepithelial neoplasia (PaniIN).[3] The CCK2 receptor
is implicated in the progression of PanINs to PDAC.[4] (Rac)-Sograzepide can be evaluated
for its chemopreventive efficacy in genetically engineered mouse models that recapitulate
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human pancreatic cancer development. The p48Cre/+-LSL-KrasG12D mouse model, which

spontaneously develops PanIN lesions that progress to PDAC, is a relevant model for these

studies.[3]

B. Experimental Protocol
1.

Animal Model:
Species: Mouse

Strain: p48Cre/+-LSL-KrasG12D[3]

Age: 6 weeks at the start of treatment[3]

and water.

. Drug Formulation and Administration:

AIN-76A).[3]

Duration of Treatment: 38 weeks.[3]

. Experimental Workflow:

Housing: Standard laboratory conditions, 12-hour light/dark cycle, ad libitum access to food

(Rac)-Sograzepide (Netazepide/YF476) is incorporated into a standard rodent diet (e.g.,

Dosage: 250 ppm and 500 ppm in the diet.[3]

Control Group: AIN-76A diet without the drug.[3]
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Caption: Experimental workflow for pancreatic cancer chemoprevention study.
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4. Efficacy Endpoints:
e Primary Endpoints:
o Incidence of PDAC.[3]
o Pancreatic tumor weight.[3]
e Secondary Endpoints:
o Multiplicity and grade of PanIN lesions (PanIN-1, -2, and -3).[3]
o Histopathological analysis of pancreatic tissue for fibrosis and inflammation.
5. Histological Evaluation of PanIN Lesions:
» Fix pancreatic tissue in 10% neutral buffered formalin.
o Embed in paraffin and section at 5 pm.
 Stain with Hematoxylin and Eosin (H&E).

o Grade PanIN lesions according to established criteria by a board-certified pathologist blinded
to the treatment groups.

C. Data Presentation
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PDAC L PDAC o

Treatment ] Inhibition of . Inhibition of
Incidence Incidence

Group PDAC (%) PDAC (%)
(Males) (Females)

Control Diet 69% - 33% -

250 ppm YF476  18% 74% (p<0.02) 18% 45% (p>0.05)

500 ppm YF476  21% 69% (p<0.02) 22% 33% (p>0.05)

Data adapted

from a study on

YF476 in

KrasG12D mice.

[3]

Il. Vincristine-Induced Peripheral Neuropathy

A. Application Note

Chemotherapy-induced peripheral neuropathy (CIPN) is a common, dose-limiting side effect of

many anticancer drugs, including vincristine.[5] The CCK2 receptor has been identified as a

potential target for the prevention of vincristine-induced neuropathy. (Rac)-Sograzepide can be

assessed for its ability to prevent the painful symptoms and nerve damage associated with

vincristine administration in a mouse model.[5]

B. Experimental Protocol

1. Animal Model:

Species: Mouse

Strain: C57BL/6J

Age: 8-10 weeks

Housing: Standard laboratory conditions.

N

. Drug Formulation and Administration:
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 Vincristine: 100 pg/kg/day, intraperitoneal (i.p.) injection for 7 consecutive days (Day 0 to Day
7).[5]

» (Rac)-Sograzepide (Netazepide): 2 mg/kg/day and 5 mg/kg/day, oral gavage (per 0s).
Administered one day before the start of vincristine treatment and continued until Day 7.[5]

e Control Groups:
o Vehicle + Vehicle
o Vehicle + Vincristine
o Sograzepide + Vehicle

3. Experimental Workflow:

Assess mechanical allodynia
(von Frey test)
on alternate days

Induce neuropathy with
Vincristine (100 pg/kg, i.p.)

Administer Sograzepide (2 or 5 mg/kg, p.0.)
i daily from Day 0 to Day 7

—>|
or vehicle daily from Day -1 to Day 7

>

Enthanize mice on Day 8 Collect dorsal root ganglia (DRG) )
" | and sciatic nerves for analysis ’

Click to download full resolution via product page

Caption: Workflow for vincristine-induced neuropathy study.
4. Efficacy Endpoints:
e Primary Endpoint:

o Mechanical allodynia, assessed by the von Frey test.[5]
e Secondary Endpoints:

o Intraepidermal nerve fiber (IENF) density.[5]

o Myelinated axon density and area in the sciatic nerve.[5]

o Dorsal root ganglion (DRG) neuron count.[5]
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5. Von Frey Test for Mechanical Allodynia:

¢ Place mice in individual chambers on an elevated wire mesh floor and allow them to
acclimate for at least 30 minutes.

o Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing
force.

e The paw withdrawal threshold is defined as the filament that elicits a withdrawal response in
at least 50% of applications.

¢ Testing should be performed by an experimenter blinded to the treatment groups.

C, Data Presentation

Treatment Group

Mechanical Withdrawal Threshold (g) on
Day 7

] o Significantly reduced threshold (increased
Vehicle + Vincristine o
sensitivity)

_ o Normal mechanical sensitivity restored (p < 0.05
2 mg/kg Netazepide + Vincristine ) o
vs. Vehicle + Vincristine)[5]

Normal mechanical sensitivity restored (p <

5 mg/kg Netazepide + Vincristine _ o
0.001 vs. Vehicle + Vincristine)[5]

Qualitative summary based on a study of
Netazepide in a vincristine-induced neuropathy
model.[5]

lll. Gastric Neuroendocrine Tumors (g-NETS)
A. Application Note

Gastric neuroendocrine tumors, particularly type 1, are often associated with hypergastrinemia
secondary to chronic atrophic gastritis.[4] Gastrin stimulates the growth of enterochromaffin-like
(ECL) cells, leading to hyperplasia and tumor formation.[4] As a gastrin/CCK2 receptor
antagonist, (Rac)-Sograzepide has the potential to inhibit this gastrin-driven cell growth.
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Animal models that develop hypergastrinemia and subsequent ECL cell tumors, such as the
African cotton rat (Sigmodon hispidus), are suitable for testing the efficacy of Sograzepide.[6]

B. Experimental Protocol

1. Animal Model:

e Species: African cotton rat (Sigmodon hispidus) or Mastomys rodents (Praomys natalensis),
which are prone to developing spontaneous g-NETSs.[6]

e Age: Varies depending on the model and tumor development timeline.
e Housing: Appropriate specialized housing for these species.
2. Drug Formulation and Administration:

» (Rac)-Sograzepide (Netazepide/YF476): Can be administered via oral gavage or
incorporated into the diet.

o Dosage: A dose of 500 umol/kg has been shown to be effective in rodent models.[6]
e Control Group: Vehicle control.
« Duration of Treatment: Long-term, depending on the tumor progression in the chosen model.
3. Efficacy Endpoints:
e Primary Endpoints:
o Incidence and multiplicity of g-NETSs.
o Tumor size and burden.
e Secondary Endpoints:
o ECL cell density and hyperplasia.

o Plasma chromogranin A (CgA) levels, a biomarker for neuroendocrine tumors.[4]
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IV. Signaling Pathway

The therapeutic effects of (Rac)-Sograzepide are mediated by its antagonism of the CCK2
receptor. The binding of gastrin or CCK to the CCK2 receptor activates several downstream
signaling pathways that promote cell proliferation, survival, and inflammation. By blocking this

initial step, Sograzepide inhibits these pro-tumorigenic signals.
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Caption: Simplified signaling pathway of the CCK2 receptor and its inhibition by (Rac)-
Sograzepide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Testing (Rac)-
Sograzepide Efficacy in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8069534#animal-models-for-testing-rac-sograzepide-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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